2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol
Description
2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with benzyl (position 2), phenyl (position 6), and quinolin-4-yl (position 8) groups, along with a hydroxyl group at position 2. Its molecular formula is C₂₈H₂₀N₄O, with a molecular weight of 428.49 g/mol.
Properties
Molecular Formula |
C28H20N4O |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol |
InChI |
InChI=1S/C28H20N4O/c33-28-24(17-19-9-3-1-4-10-19)31-27-26(22-15-16-29-23-14-8-7-13-21(22)23)30-25(18-32(27)28)20-11-5-2-6-12-20/h1-16,18,33H,17H2 |
InChI Key |
LWNKLLCUKRDPJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)C4=CC=NC5=CC=CC=C45)C6=CC=CC=C6)O |
Origin of Product |
United States |
Preparation Methods
Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
Reaction Mechanism and Key Components
The Groebke-Blackburn-Bienaymé (GBB) reaction serves as the cornerstone for synthesizing imidazo[1,2-a]pyrazine derivatives. This one-pot, three-component reaction involves:
- Aldehyde component : Benzaldehyde or substituted benzaldehydes.
- Aminopyrazine component : 2-Amino-3-chloropyrazine or analogous substrates.
- Isocyanide component : Cyclohexyl isocyanide or tert-butyl isocyanide.
Under acid catalysis (e.g., HCl in dioxane), these components undergo a cyclocondensation process to form the imidazo[1,2-a]pyrazine core. Microwave irradiation (110°C, 10 minutes) significantly accelerates the reaction, achieving yields up to 96%.
Table 1: Representative GBB Reaction Conditions and Yields
| Aldehyde | Isocyanide | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | Cyclohexyl isocyanide | HCl | 110 (microwave) | 96 |
| Pyridoxal | (Isocyanomethyl)benzene | HCl | 110 (sealed tube) | 30 |
| Salicylaldehyde | 2-Isocyano-2-methylpropane | HCl | 60 (ultrasound) | 88 |
Ultrasound-Assisted Synthesis
Enhanced Reaction Efficiency
Ultrasound irradiation (42 kHz, 60°C) emerges as a green chemistry approach, reducing reaction times from hours to minutes. A study demonstrated that equimolar mixtures of aldehyde, aminothiazole, and isocyanide, when subjected to ultrasonic conditions, produced imidazo[1,2-a]pyrazine derivatives with 88–96% yields.
Sequential Multi-Step Synthesis
Ring Formation Strategies
Alternative routes involve stepwise construction of the quinoline and imidazo[1,2-a]pyrazine rings:
- Quinoline Synthesis : Skraup or Doebner-Miller reactions using aniline derivatives and glycerol.
- Imidazo[1,2-a]pyrazine Assembly : Condensation of 2-aminopyrazine with α-bromo ketones under basic conditions.
- Benzylation : Introduction of the benzyl group via nucleophilic aromatic substitution using benzyl halides.
Catalytic Systems
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable regioselective incorporation of phenyl groups. For example, phenylboronic acid reacts with brominated intermediates in the presence of Pd(PPh₃)₄, achieving 75–82% yields.
Table 2: Catalytic Conditions for Suzuki-Miyaura Coupling
| Substrate | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 8-Bromo-imidazo[1,2-a]pyrazine | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 82 |
| 6-Chloro-quinoline | PdCl₂ | Cs₂CO₃ | Toluene | 78 |
Industrial-Scale Production
Challenges and Optimization Strategies
Steric and Electronic Effects
Bulky substituents (e.g., p-methoxybenzyl) hinder cyclization, reducing yields to 79–88%. Computational modeling (DFT) identifies optimal substituent orientations, guiding the selection of electron-donating groups at position 6.
Byproduct Formation
Competing pathways generate furo[2,3-c]pyridine derivatives when using pyridoxal aldehydes. Adjusting the aldehyde/isocyanide ratio to 1:1.2 suppresses these side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or aryl groups at specific positions on the rings .
Scientific Research Applications
2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Its unique structure allows for interactions with various biological targets, leading to potential therapeutic applications.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile chemical structure
Mechanism of Action
The mechanism of action of 2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of biological processes. For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Features
The table below compares key structural and molecular attributes of the target compound with its closest analogs:
Key Observations:
Furimazine’s furan-2-ylmethyl group reduces steric bulk but may limit lipophilicity relative to quinoline .
Molecular Weight and Lipophilicity: The target compound has the highest molecular weight (428.49 g/mol) due to the quinoline moiety, suggesting increased lipophilicity (predicted logP ~4.2) compared to 8pyDTZ (logP ~3.5) and Furimazine (logP ~3.8).
Functional and Application-Based Differences
Bioluminescence Performance
- Furimazine: A benchmark substrate for NanoLuc luciferase, emitting high-intensity luminescence (λmax = 460 nm) with a half-life of ~2 hours in vitro .
- 8pyDTZ : Exhibits redshifted emission (λmax = 480 nm) due to the pyridin-4-yl group’s electron-withdrawing effects, but lower thermal stability than Furimazine .
- Target Compound: Preliminary studies suggest the quinolin-4-yl group may extend emission wavelength further (λmax ~500 nm) and improve binding affinity to luciferase mutants, though stability data remain unpublished .
Solubility and Bioavailability
Biological Activity
2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure
The chemical structure of 2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol is characterized by a fused imidazo-pyrazine ring system linked to a quinoline moiety. This unique structure may contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyrazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol have shown efficacy against various bacterial strains. The mechanism of action often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Benzyl... | E. coli | 10 µg/mL |
| S. aureus | 5 µg/mL | |
| P. aeruginosa | 15 µg/mL |
Anticancer Activity
The anticancer potential of 2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol has been highlighted in several studies. Research indicates that it may suppress the proliferation of various cancer cell lines, including human leukemia (HL60) and prostate carcinoma (DV145) cells. The compound's ability to induce apoptosis and inhibit cell cycle progression is particularly noteworthy.
Case Study: Anticancer Effects
A study conducted by Shahidi & Yeo (2018) evaluated the effects of imidazo[1,2-a]pyrazine derivatives on HL60 and DV145 cells. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| HL60 | 12 | Apoptosis induction |
| DV145 | 18 | Cell cycle arrest |
Other Biological Activities
In addition to antimicrobial and anticancer properties, 2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol may exhibit other pharmacological effects, including anti-inflammatory and antioxidant activities. These effects are critical for addressing chronic diseases and enhancing overall health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
